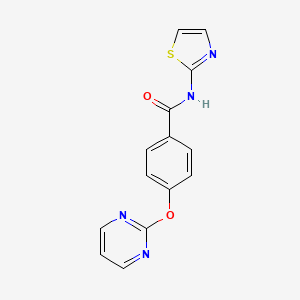

![molecular formula C17H22N4O3 B5502116 2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)

2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources, revealing a novel activation mode of ethyl tertiary amines with molecular oxygen as the terminal oxidant. This process features a broad substrate scope and good functional group tolerance, yielding diversified products (Rao, Mai, & Song, 2017). Another approach involves Cu-catalyzed regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, facilitating the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives, which are common motifs in natural products and pharmaceuticals (Lei et al., 2016).

Molecular Structure Analysis

The structural analysis of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, reveals that these molecules crystallize in the monoclinic system. The crystal and molecular structures have been solved, providing insight into their geometrical configurations and confirming the amino tautomeric form in the crystalline state for certain derivatives (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The reactivity and synthesis of various imidazo[1,2-a]pyridines, including the development of novel cascade reactions for synthesizing hybrid structures like 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one, have been explored. These reactions often involve palladium-catalyzed CO insertion and C-H bond activation, showcasing the compound's ability to undergo complex transformations (Zhang, Zhang, & Fan, 2016).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen-bond formations, have been detailed for compounds within the same family, providing a foundation for understanding the behavior and stability of these molecules under various conditions (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Chemical Properties Analysis

Research has also focused on the synthesis and reactivity of substituted pyridinols, a related class of compounds, demonstrating their potential as chain-breaking antioxidants. These studies provide insights into the chemical behavior of the imidazo[1,2-a]pyridine framework and its derivatives, contributing to the understanding of their chemical properties and potential applications (Wijtmans et al., 2004).

科学的研究の応用

Reactions with Monodentate Ligands : A study by Franklin et al. (2008) explored the reactions of ligands like pyridine and piperidine with certain rhenium compounds, providing insights into coordination chemistry which could be relevant for understanding the behavior of complex molecules like the one (Franklin et al., 2008).

Synthesis and Molecular Docking : Flefel et al. (2018) conducted a study on the synthesis of novel pyridine derivatives, which included molecular docking screenings towards specific target proteins. This research can provide insights into the potential biological interactions of similar compounds (Flefel et al., 2018).

Ionic Liquids and Battery Electrolytes : A study by Knipping et al. (2018) investigated imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids for their suitability as lithium–oxygen battery electrolytes, which could be relevant for energy storage applications (Knipping et al., 2018).

Copper-Catalyzed Selective Cross Coupling : Lei et al. (2016) reported on a copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines, opening new routes for synthesizing derivatives with potential pharmaceutical applications (Lei et al., 2016).

Synthesis of Novel Derivatives : Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2- a ]pyridine derivatives, showcasing methods that could be applied to similar compounds (Goli-Garmroodi et al., 2015).

Potential Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives for anti-Alzheimer's activity, which demonstrates the potential of similar compounds in pharmaceutical applications (Gupta et al., 2020).

特性

IUPAC Name |

(2,6-dimethoxypyridin-3-yl)-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-20-10-8-18-15(20)12-5-4-9-21(11-12)17(22)13-6-7-14(23-2)19-16(13)24-3/h6-8,10,12H,4-5,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTRSHHMBMXOOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)C3=C(N=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)

![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)